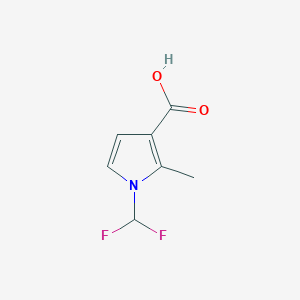

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a fluorinated organic compound characterized by the presence of a pyrrole ring, a difluoromethyl group, a methyl group, and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Halogenation and Substitution Reactions: The pyrrole ring can be halogenated, followed by substitution reactions to introduce the difluoromethyl and methyl groups.

Cyclization Reactions: Cyclization reactions can be used to form the pyrrole ring, followed by further functionalization to add the difluoromethyl and methyl groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale halogenation processes, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The difluoromethyl group can be reduced to form difluoromethane or other reduced derivatives.

Substitution Reactions: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Difluoromethane and other reduced derivatives.

Substitution Products: Various substituted pyrroles with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, as antimicrobial agents. The structural modifications in these compounds can lead to enhanced activity against various pathogens, including drug-resistant strains of bacteria.

- Mechanism of Action : Pyrrole derivatives often target specific enzymes or pathways in bacterial cells, disrupting their function and leading to cell death. For instance, the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis has been a focus area, with compounds showing significant activity against this pathogen .

- Case Studies : A study on related pyrrole compounds demonstrated that modifications at the pyrrole ring could significantly improve anti-tuberculosis activity. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis, indicating strong potential for further development .

Anti-Cancer Potential

The unique properties of fluorinated compounds have been extensively studied in the context of cancer therapeutics. The difluoromethyl group may enhance the lipophilicity and metabolic stability of drugs, which is crucial for effective targeting of cancer cells.

- Research Findings : Research indicates that pyrrole derivatives can act on various signaling pathways involved in cancer progression. Their ability to modulate these pathways makes them candidates for further investigation as anti-cancer agents .

- Examples : Several studies have reported on pyrrole-based compounds that show promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro, suggesting that this compound could exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrole derivatives is essential for optimizing their pharmacological profiles. Modifications to the difluoromethyl group or other substituents can significantly affect their binding affinity and selectivity towards biological targets.

- Key Findings : Studies have shown that introducing electron-withdrawing groups enhances the potency of pyrrole derivatives against specific targets while maintaining low cytotoxicity levels in human cell lines .

- Optimization Strategies : Researchers are exploring various substituents on the pyrrole ring to identify combinations that maximize therapeutic efficacy while minimizing side effects.

Mécanisme D'action

The mechanism by which 1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Both compounds share the difluoromethyl and carboxylic acid groups but differ in their heterocyclic rings.

1-(Difluoromethyl)-3-nitro-1H-pyrazole: Similar in structure but contains a nitro group instead of a carboxylic acid group.

These compounds have unique properties and applications, highlighting the importance of structural variations in determining their chemical behavior and biological activity.

Activité Biologique

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a difluoromethyl group at the 1-position and a carboxylic acid functional group at the 3-position of the pyrrole ring, which contributes to its reactivity and interaction with biological systems.

- Molecular Formula : C7H7F2NO2

- Molecular Weight : 175.13 g/mol

- Functional Groups : Difluoromethyl, carboxylic acid

The presence of electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with key enzymes involved in metabolic processes:

Enzyme Inhibition

- Succinate Dehydrogenase Inhibition : This compound has been identified as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the tricarboxylic acid cycle. The inhibition of SDH can lead to altered cellular respiration and energy production, making this compound a potential candidate for cancer research and metabolic disorder treatment.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the pyrrole ring can significantly affect the inhibitory activity against SDH. For instance, substituents on the pyrrole ring can enhance binding affinity and selectivity towards the enzyme .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields:

- Starting Materials : The synthesis often begins with commercially available β-ketoesters or other pyrrole derivatives.

- Reaction Pathways : Key reactions include nucleophilic substitutions involving the difluoromethyl group and electrophilic aromatic substitutions on the pyrrole ring .

Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting enzymes involved in disease pathways.

- Agricultural Chemistry : Potential use as an agrochemical due to its antifungal properties.

- Materials Science : Development of novel materials with unique electronic or optical properties based on its chemical structure .

Propriétés

IUPAC Name |

1-(difluoromethyl)-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c1-4-5(6(11)12)2-3-10(4)7(8)9/h2-3,7H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNZTVXAAHENMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.